molecular formula C24H20ClF3N2O B4909366 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide

Cat. No.: B4909366
M. Wt: 444.9 g/mol
InChI Key: PKQVVKDTQRNDHG-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with an appropriate benzoyl chloride derivative under basic conditions to form the benzamide core. This intermediate is then subjected to further reactions to introduce the dihydroisoquinoline moiety, often through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of analgesics and anti-inflammatory drugs.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the dihydroisoquinoline moiety play crucial roles in binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-Chloro-3-(trifluoromethyl)aniline

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide is unique due to its combination of a trifluoromethyl group and a dihydroisoquinoline moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF3N2O/c25-22-10-9-20(13-21(22)24(26,27)28)29-23(31)18-7-5-16(6-8-18)14-30-12-11-17-3-1-2-4-19(17)15-30/h1-10,13H,11-12,14-15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQVVKDTQRNDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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